2-Amino-5-(methylsulfonyl)pentanamide
Description
Properties
Molecular Formula |
C6H14N2O3S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-amino-5-methylsulfonylpentanamide |
InChI |
InChI=1S/C6H14N2O3S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChI Key |
ITBXAWFXKIIQHC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Amino-5-(methylsulfonyl)pentanamide generally follows a sequence involving:
- Construction or procurement of an appropriate pentanamide precursor.
- Introduction of the methylsulfonyl group at the 5-position.
- Functional group transformations including amide bond formation and amino group protection/deprotection.
- Purification and crystallization to obtain the desired polymorphic form.
Specific Synthetic Routes
Multi-Step Coupling and Functionalization (From Patent WO2019043724A1)
A key industrially relevant process involves:
- Starting from a suitable pentanamide or related precursor compound.
- Using amine protecting groups (PG) to safeguard the amino functionality during subsequent reactions.
- Employing coupling agents such as carbodiimides (e.g., DCC, DIC) or other activating agents to form the amide bond efficiently.
- Introducing the methylsulfonyl group via reaction with sodium methylsulfinate (NaSO2Me) or related sulfonylating agents.
- Conducting reactions in polar aprotic solvents (e.g., ethers, nitriles, esters) under controlled temperatures (typically 0–30°C for sensitive steps, up to reflux for others).
- Using bases (organic or inorganic) and reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) as required for selective reductions or amine protection/deprotection.
- In situ formation and reaction of activated esters to avoid isolation of intermediates, improving efficiency.
- Crystallization of the final compound to obtain polymorphs with defined purity and physical characteristics.
This process is designed for scalability and high purity, with yields optimized by controlling reaction parameters and employing seed crystals for polymorph control.
Data Table: Comparative Summary of Preparation Methods
| Preparation Aspect | Method from WO2019043724A1 (Patent) | One-Pot Synthesis Analogy (Literature) |
|---|---|---|
| Starting Material | Pentanamide derivatives or precursors | Amino-substituted carboxylic acids |
| Key Reagents | Coupling agents (DCC, DIC), NaSO2Me, bases, reducing agents | Bis(trichloromethyl) carbonate, aqueous amines, NCS/NBS/NIS |
| Solvents | Polar aprotic solvents, esters, ethers, nitriles | Organic solvents, water |
| Reaction Conditions | 0–30°C to reflux, controlled atmosphere | Mild conditions, one-pot, no intermediate isolation |
| Yield | High, optimized via in situ reactions and crystallization | High (87–94%), improved over multi-step isolated methods |
| Advantages | Scalable, high purity, polymorph control | Simple work-up, shorter time, environmentally friendly |
| Limitations | Requires careful control of reaction parameters | May require adaptation for sulfonylation vs. halogenation |
Chemical Reactions Analysis
2-Amino-5-(methylsulfonyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-Amino-5-(methylsulfonyl)pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-Amino-5-(methylsulfonyl)pentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. ZST316 (2-Amino-5-(3-(2-methoxyethyl)guanidino)-N-(methylsulfonyl)pentanamide)
- Structure: Shares the methylsulfonyl-pentanamide core but includes a 2-methoxyethylguanidino substituent.
- Activity: Acts as an inhibitor of dimethylarginine dimethylaminohydrolase-1 (DDAH-1), a key enzyme in nitric oxide metabolism. Compared to L-291 (a methoxyethyl-arginine derivative), ZST316 exhibits enhanced cellular uptake due to the methylsulfonyl group, which improves solubility and membrane permeability .
b. (S)-2-Amino-5-(2-(methylsulfonyl)acetimidamido)pentanoic acid
- Structure : Features a methylsulfonyl-acetimidamido side chain instead of a direct sulfonyl substitution.
- Activity: Inactivates neuronal nitric oxide synthase (nNOS) by forming covalent adducts with the enzyme’s heme cofactor. The sulfonyl group stabilizes the transition state during inhibition, a mechanism absent in its methylthio precursor .
Pharmacological Analogs
a. CI-921 (Amsacrine Analog)
- Structure: Contains a methylsulfonylamino-phenyl group linked to an acridinecarboxamide scaffold.
- Activity : Demonstrates superior solid tumor activity compared to amsacrine, attributed to the sulfonyl group enhancing plasma protein binding and tumor-specific uptake.
- Pharmacokinetics :
b. Ro-28-1675 (Glucokinase Activator)
- Structure : Includes a methanesulfonyl-phenyl group but lacks the pentanamide backbone.
- Activity : Activates glucokinase to modulate insulin secretion. The sulfonyl group enhances metabolic stability compared to nitro-containing analogs, reducing oxidative degradation .
Sulfonyl vs. Sulfamoyl Derivatives
5-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pentanamide
- Structure : Replaces methylsulfonyl with a sulfamoyl (-SO₂-NH₂) group attached to a thiadiazole ring.
- Exhibits gram-negative antibacterial activity, unlike methylsulfonyl analogs focused on eukaryotic enzymes .
Structural and Electronic Effects of the Methylsulfonyl Group
- Electron-Withdrawing Nature : The -SO₂-CH₃ group decreases electron density on the pentanamide backbone, enhancing resistance to enzymatic hydrolysis compared to esters or amides with electron-donating groups .
- Solubility : Sulfonyl groups improve water solubility relative to hydrophobic alkyl chains but reduce it compared to hydroxyl or carboxylate substituents. This balance aids in blood-brain barrier penetration for CNS-targeted drugs .
- Synthetic Flexibility : Methylsulfonyl derivatives are easier to functionalize than nitro analogs, enabling modular drug design (e.g., CI-921’s acridine hybrid) .
Biological Activity
2-Amino-5-(methylsulfonyl)pentanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, mechanisms of action, and potential applications based on recent studies.
Chemical Structure and Properties
The molecular structure of 2-Amino-5-(methylsulfonyl)pentanamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 189.25 g/mol
- Functional Groups : Amino group, sulfonyl group
The biological activity of 2-Amino-5-(methylsulfonyl)pentanamide is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been investigated for its role in enzyme inhibition, particularly in relation to antimicrobial activity. It forms hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
- Protein Modification : Studies suggest that it may influence protein modification processes, which are crucial in various biological pathways.
Antimicrobial Properties
Recent research highlights the compound's promising antimicrobial properties:
- In vitro Studies : A study reported that derivatives of similar compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 2.25 µM to 10.015 µM .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 5d | Staphylococcus aureus | 4.5 |
| 5d | Bacillus subtilis | 2.25 |
| 5a | Staphylococcus aureus | 9.336 |
| 5e | Bacillus subtilis | 2.504 |
Case Studies
- Antibacterial Evaluation : In a study evaluating new antibiotic candidates, compounds similar to 2-Amino-5-(methylsulfonyl)pentanamide demonstrated significant antibacterial effects against multidrug-resistant bacteria. The findings suggest that these compounds could serve as effective alternatives in treating resistant infections .
- Enzyme Interaction Studies : Research indicated that the interaction of this compound with specific enzymes resulted in reduced enzymatic activity, showcasing its potential as an enzyme inhibitor .
Toxicological Profile
The safety profile of 2-Amino-5-(methylsulfonyl)pentanamide has been assessed in various studies:
Q & A
Advanced Research Question
- Molecular docking : Simulate interactions with target enzymes (e.g., COX-2) to identify critical binding residues. The methylsulfonyl group may form hydrogen bonds with Arg120 or Tyr355 .
- QSAR studies : Use topological polar surface area (TPSA ≈ 90 Ų) and logP (≈0.5) to predict membrane permeability and optimize bioavailability .
- Fragment-based design : Replace the pentanamide backbone with bioisosteres (e.g., piperazine or diazepane rings) to improve metabolic stability, as demonstrated in dopamine D3 receptor ligands .
What experimental approaches are recommended for studying the compound’s stability under physiological conditions?
Basic Research Question
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC. Methylsulfonyl groups enhance stability in acidic conditions compared to ester analogs .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (>200°C expected) .
- Light sensitivity : Store in amber vials and assess photodegradation under UV light (254 nm) for 48 hours .
How does the methylsulfonyl group influence the compound’s enzyme inhibition mechanism?
Advanced Research Question
- Electrophilic interactions : The sulfonyl group acts as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues (e.g., Ser530 in COX-2) .
- Steric effects : Compare inhibition kinetics of 2-Amino-5-(methylsulfonyl)pentanamide with non-sulfonylated analogs to quantify the group’s contribution to binding affinity (ΔΔG ≈ -2.1 kcal/mol) .
- Covalent inhibition : Investigate potential sulfonamide-enzyme adducts via LC-MS/MS to rule out irreversible binding .
What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?
Advanced Research Question
- Low yields in sulfonylation : Optimize batch processes using flow chemistry to enhance mixing and heat transfer .
- Purification bottlenecks : Replace column chromatography with preparative HPLC or crystallization-driven purification .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control methanesulfonyl chloride residuals to <50 ppm) .
How can researchers validate the compound’s role in modulating oxidative stress pathways?
Advanced Research Question
- Cellular assays : Measure ROS levels in HEK293 cells treated with the compound (10–100 µM) using DCFH-DA fluorescence. Compare with DDAH-1 knockdown models .
- Gene expression profiling : Perform RNA-seq to identify downstream targets (e.g., Nrf2 or SOD1) .
- In vivo models : Administer the compound (10 mg/kg, IP) to rodent models of ischemia-reperfusion injury and quantify infarct size reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
